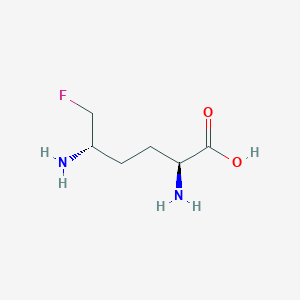
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is a chiral compound with potential applications in various fields of scientific research. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The fluoromethyl group attached to the ornithine backbone imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) typically involves the introduction of a fluoromethyl group to the ornithine molecule. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient fluorinating agents, and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce methylated compounds.
Applications De Recherche Scientifique
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.
(2S,5S)-Methionine sulfoximine: Known for its role in enzyme inhibition.
(2S,5S)-2,5-Hexanediol: Used in various chemical and biological applications.
Uniqueness
L-Norleucine, 5-amino-6-fluoro-, threo-(9CI) is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and specificity.
Propriétés
Numéro CAS |
157563-59-2 |
|---|---|
Formule moléculaire |
C6H13FN2O2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(2S,5S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
Clé InChI |
PRNUWRQQLDXHRZ-WHFBIAKZSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)[C@@H](CF)N |
SMILES canonique |
C(CC(C(=O)O)N)C(CF)N |
Synonymes |
L-Norleucine, 5-amino-6-fluoro-, threo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















